molecular formula C18H19ClN2O3S B4769592 1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine

1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine

Cat. No.: B4769592
M. Wt: 378.9 g/mol
InChI Key: CKZRUVRRAVUDGY-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorobenzenesulfonyl group and a 4-methylbenzoyl group

Preparation Methods

The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the piperazine core: Starting with piperazine, the compound is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form 1-(4-chlorobenzenesulfonyl)piperazine.

    Introduction of the benzoyl group: The intermediate is then reacted with 4-methylbenzoyl chloride under similar conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine can undergo various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and benzoyl groups.

    Oxidation and reduction: The aromatic rings can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine has several applications in scientific research:

    Medicinal chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of compounds with antimicrobial or anticancer properties.

    Materials science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.

    Biological research: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets. The sulfonyl and benzoyl groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The piperazine ring can also interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

1-(4-Chlorobenzenesulfonyl)-4-(4-methylbenzoyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzenesulfonyl)piperazine: Lacks the benzoyl group, which may affect its binding properties and reactivity.

    4-(4-Methylbenzoyl)piperazine: Lacks the sulfonyl group, which can influence its solubility and interaction with biological targets.

The presence of both the sulfonyl and benzoyl groups in this compound makes it unique, providing a balance of hydrophobic and polar interactions that can be advantageous in various applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-14-2-4-15(5-3-14)18(22)20-10-12-21(13-11-20)25(23,24)17-8-6-16(19)7-9-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZRUVRRAVUDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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